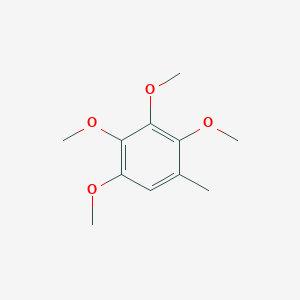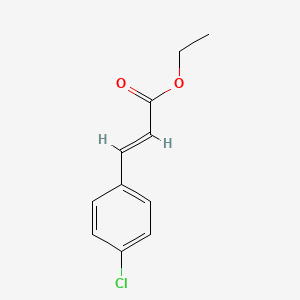
Ethyl 4-chlorocinnamate
Descripción general
Descripción
Ethyl 4-chlorocinnamate is a chemical compound with the molecular formula C11H11ClO2 . It is also known by synonyms such as ethyl (E)-3- (4-chlorophenyl)acrylate, and (E)-ethyl 3- (4-chlorophenyl)acrylate .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-chlorocinnamate were not found, a study reported the synthesis of a collection of structurally related 4-chlorocinnamic acid esters using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .Molecular Structure Analysis
Ethyl 4-chlorocinnamate has a molecular weight of 210.66 g/mol . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Ethyl 4-chlorocinnamate has a density of 1.2±0.1 g/cm3 . Its boiling point is 307.9±17.0 °C at 760 mmHg . The compound has a molar refractivity of 58.1±0.3 cm3, and a polar surface area of 26 Å2 .Aplicaciones Científicas De Investigación
Synthesis of Cinnamamides
Ethyl 4-chlorocinnamate has been used in the synthesis of cinnamamides . In a study, a highly efficient method was developed for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides, which can be synthesized using Ethyl 4-chlorocinnamate, have exhibited anti-inflammatory and/or analgesic activity . This makes Ethyl 4-chlorocinnamate a valuable compound in the development of new anti-inflammatory agents .
Antioxidant Activity
Cinnamic acid, a related compound to Ethyl 4-chlorocinnamate, is known for its antioxidant activity . Therefore, Ethyl 4-chlorocinnamate could potentially be used in the development of antioxidants .
Antimicrobial Activity
Cinnamic acid and its derivatives have been evaluated for their antimicrobial properties . Ethyl 4-chlorocinnamate, being a derivative of cinnamic acid, could also be explored for potential antimicrobial applications .
Anticancer Activity
Cinnamic acid has been studied for its anticancer activities . As a derivative, Ethyl 4-chlorocinnamate could potentially be used in cancer research .
Neuroprotective Properties
Cinnamamides, which can be synthesized from Ethyl 4-chlorocinnamate, have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective properties . This suggests that Ethyl 4-chlorocinnamate could be used in the development of neuroprotective drugs .
Mecanismo De Acción
Target of Action
Ethyl 4-chlorocinnamate is a synthetic compound that has been studied for its antimicrobial potential . The primary targets of Ethyl 4-chlorocinnamate are pathogenic fungi and bacteria . These microorganisms are responsible for various infectious diseases, and the resistance they have developed to existing drugs has made the search for new bioactive compounds a priority .
Mode of Action
The mode of action of Ethyl 4-chlorocinnamate involves direct interaction with its targets. In the case of fungi, Ethyl 4-chlorocinnamate interacts with ergosterol, a component of the fungal plasma membrane, and the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
It is known that the compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane . This disruption likely affects multiple biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
The compound’s molecular weight (210657 Da ) suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of Ethyl 4-chlorocinnamate’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane and wall, Ethyl 4-chlorocinnamate causes the cells to die . This antimicrobial activity makes Ethyl 4-chlorocinnamate a potential candidate for the development of new antimicrobial drugs .
Action Environment
The action of Ethyl 4-chlorocinnamate can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other substances in the environment, such as other antimicrobial agents . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of Ethyl 4-chlorocinnamate
Safety and Hazards
In case of exposure to Ethyl 4-chlorocinnamate, it is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Direcciones Futuras
Ethyl 4-chlorocinnamate and its derivatives have shown potential in various fields of research and industry. A study reported that some derivatives of cinnamamides, which include Ethyl 4-chlorocinnamate, exhibited anti-inflammatory and/or analgesic activity . The study also suggested that substituents of short alkyl chains with the presence of a heteroatom, such as oxygen, or those with a perillyl type terpenic substructure promote better antifungal profiles . This indicates potential future directions for the development of new therapeutic agents.
Propiedades
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorocinnamate | |
CAS RN |
24393-52-0, 6048-06-2 | |
| Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-chlorocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




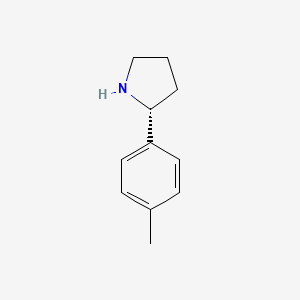
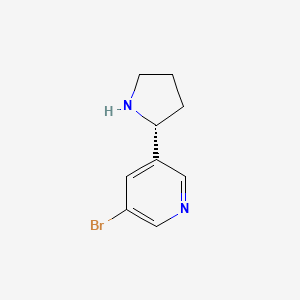
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
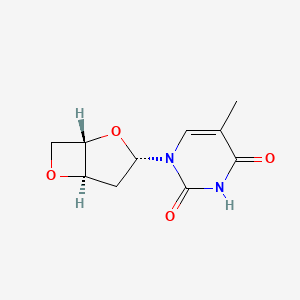
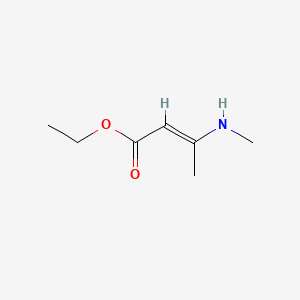


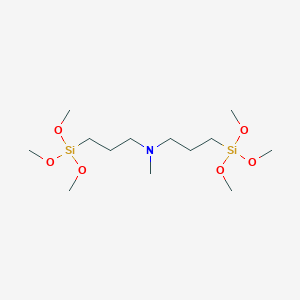

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)
